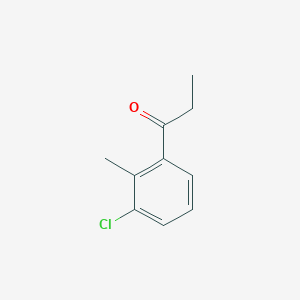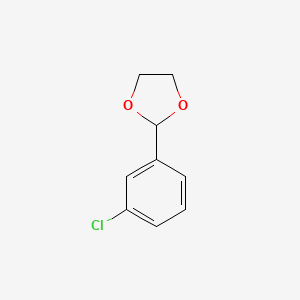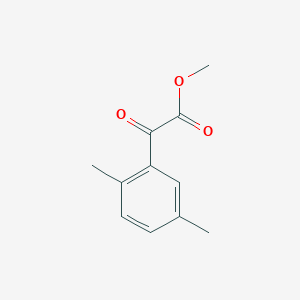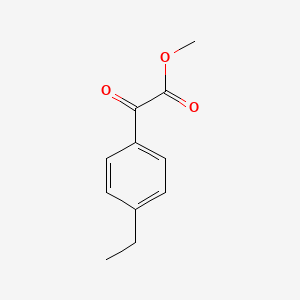
methyl 2-(4-ethylphenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4-ethylphenyl)-2-oxoacetate: is an organic compound with the molecular formula C12H14O3. It is known for its applications in various fields, including organic synthesis and industrial production. This compound is characterized by its moderate solubility in water and high solubility in organic solvents such as ethanol, ether, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-(4-ethylphenyl)-2-oxoacetate can be synthesized through several methods. One common route involves the esterification of 4-ethylbenzoylformic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 4-ethylbenzoylformate often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: methyl 2-(4-ethylphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-ethylbenzoylformic acid and methanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Ester Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Ester Hydrolysis: 4-ethylbenzoylformic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
methyl 2-(4-ethylphenyl)-2-oxoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-ethylbenzoylformate primarily involves its role as a photoinitiator. When exposed to ultraviolet light, it initiates the polymerization process by generating free radicals. These free radicals then react with monomers to form polymers, resulting in the rapid drying and curing of coatings and inks .
Comparison with Similar Compounds
- Methyl benzoylformate
- Ethyl 4-ethylbenzoylformate
- Phenylglyoxylic acid
- Ethyl 4-dimethylaminobenzoylformate
Comparison: methyl 2-(4-ethylphenyl)-2-oxoacetate is unique due to its specific ethyl substitution on the benzene ring, which can influence its reactivity and solubility compared to similar compounds. For instance, methyl benzoylformate lacks the ethyl group, which may result in different physical and chemical properties .
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGSEVPWZJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
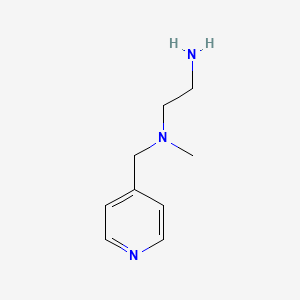
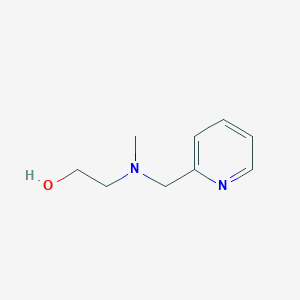
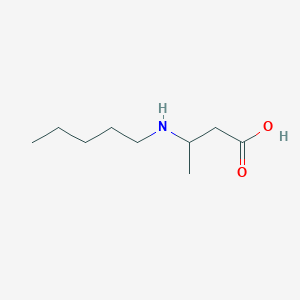
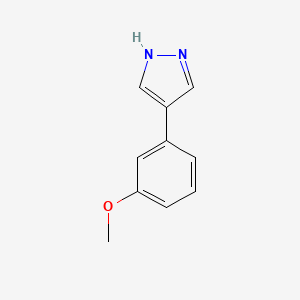
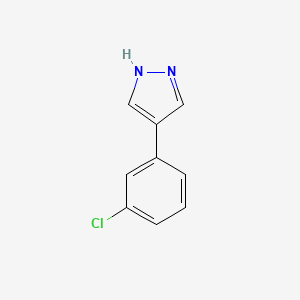
![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7848127.png)
![2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)


